Eudragit Polymers: A Comprehensive Technical Guide to Chemical Composition and Properties
Eudragit Polymers: A Comprehensive Technical Guide to Chemical Composition and Properties
For Researchers, Scientists, and Drug Development Professionals
Eudragit polymers, a family of polymethacrylates, are indispensable excipients in the pharmaceutical industry, offering unparalleled versatility in the design and development of advanced drug delivery systems. Their wide range of physicochemical properties, stemming from variations in their chemical composition, allows for precise control over drug release profiles, making them suitable for applications ranging from taste masking to targeted colonic delivery. This technical guide provides an in-depth exploration of the chemical composition and properties of various Eudragit grades, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.
Chemical Composition of Eudragit Polymers
Eudragit polymers are synthesized by the polymerization of acrylic and methacrylic acids or their esters.[1] The specific monomers and their ratios in the polymer chain dictate the unique properties of each Eudragit grade.[2][3] They are broadly classified into cationic, anionic, and neutral polymers.
Cationic Polymers: The Eudragit E series are cationic copolymers containing dimethylaminoethyl methacrylate (B99206), which imparts a positive charge at acidic pH levels.[4][5]
Anionic Polymers: The Eudragit L and S series are anionic copolymers of methacrylic acid and methyl methacrylate.[6][7] The ratio of free carboxyl groups to ester groups determines their pH-dependent solubility.[6][7] Eudragit L100-55 is an anionic copolymer of methacrylic acid and ethyl acrylate (B77674).[8][9]
Neutral Polymers: The Eudragit RL and RS series are copolymers of ethyl acrylate, methyl methacrylate, and a low content of a methacrylic acid ester with quaternary ammonium (B1175870) groups, resulting in pH-independent permeability.[2][3] Eudragit NE and NM are neutral copolymers of ethyl acrylate and methyl methacrylate without any functional ionic groups.
Physicochemical Properties of Eudragit Polymers
The diverse chemical compositions of Eudragit polymers give rise to a wide spectrum of physicochemical properties, which are critical for their application in drug delivery. Key properties include molecular weight, glass transition temperature (Tg), and solubility.
Table 1: Physicochemical Properties of Cationic and Anionic Eudragit Polymers
| Eudragit Grade | Type | Monomer Composition | Molecular Weight ( g/mol ) | Glass Transition Temperature (°C) | Solubility |
| Eudragit E 100 / E PO | Cationic | Dimethylaminoethyl methacrylate, butyl methacrylate, methyl methacrylate (2:1:1)[4][5] | ~47,000[4][10] | 48[11] | Soluble in gastric fluid up to pH 5.0[12] |
| Eudragit L 100 | Anionic | Methacrylic acid, methyl methacrylate (1:1)[6][7] | ~125,000[2][3] | >130[11] | Soluble at pH ≥ 6.0[1][12] |
| Eudragit S 100 | Anionic | Methacrylic acid, methyl methacrylate (1:2)[6][7] | ~125,000[2][3] | >150[2][3] | Soluble at pH ≥ 7.0[1][12] |
| Eudragit L 100-55 | Anionic | Methacrylic acid, ethyl acrylate (1:1)[8][9] | ~320,000[9] | 110[11] | Soluble at pH ≥ 5.5[8][12] |
| Eudragit FS 30 D | Anionic | Methyl acrylate, methyl methacrylate, methacrylic acid[12] | ~280,000[2][3] | 48[2][3] | Soluble at pH ≥ 7.0[12] |
Table 2: Physicochemical Properties of Neutral Eudragit Polymers
| Eudragit Grade | Type | Monomer Composition | Molecular Weight ( g/mol ) | Glass Transition Temperature (°C) | Permeability |
| Eudragit RL 100 / RL PO | Neutral (Cationic functional groups) | Ethyl acrylate, methyl methacrylate, trimethylammonioethyl methacrylate chloride | ~32,000[2][3] | 70[2][3] | High |
| Eudragit RS 100 / RS PO | Neutral (Cationic functional groups) | Ethyl acrylate, methyl methacrylate, trimethylammonioethyl methacrylate chloride | ~32,000[2][3] | 53[13] | Low |
| Eudragit NE 30 D / NM 30 D | Neutral | Ethyl acrylate, methyl methacrylate | - | - | Insoluble, swellable |
Experimental Protocols
Accurate characterization of Eudragit polymers is crucial for formulation development. The following are detailed methodologies for key experiments.
Determination of Molecular Weight by Size-Exclusion Chromatography (SEC)
Objective: To determine the weight average molecular weight (Mw) of Eudragit polymers.
Methodology:
-
System Preparation: An HPLC system equipped with a size-exclusion column (e.g., Waters Ultrahydrogel 1000 and 120 in series) and a charged-aerosol detector (CAD) is used.[12][14]
-
Mobile Phase Preparation: A suitable mobile phase, such as a mixture of 90:10 (v/v) 44.75 mM aqueous ammonium acetate (B1210297) buffer (pH 6.6) and acetonitrile, is prepared and degassed.[12][15]
-
Standard and Sample Preparation:
-
A stock solution of the Eudragit polymer standard is prepared by dissolving a known amount in the mobile phase. A series of calibration standards are prepared by diluting the stock solution.
-
For a formulated product, a known amount of the crushed tablet or powder is dissolved in the mobile phase, sonicated to ensure complete dissolution of the polymer, and centrifuged to remove insoluble excipients.[12][15]
-
-
Chromatographic Conditions:
-
Data Analysis: A calibration curve is generated by plotting the log of the molecular weight of the standards against their retention times. The molecular weight of the sample is determined by comparing its retention time to the calibration curve.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature of Eudragit polymers.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (5-10 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.[2]
-
Instrument Setup: A differential scanning calorimeter is calibrated for temperature and heat flow. An empty sealed aluminum pan is used as a reference.[8]
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle to erase its thermal history. A typical program involves:
-
Heating from room temperature to a temperature above the expected Tg at a constant rate (e.g., 10 °C/min).[10]
-
Cooling to a temperature below the Tg.
-
A second heating scan at the same rate.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve of the second heating scan.[11] The Tg is determined as the midpoint of this transition.
Structural Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the Eudragit polymer and to detect potential drug-polymer interactions.
Methodology:
-
Sample Preparation: The polymer sample can be analyzed as a dry powder. For drug-polymer mixtures, the physical mixture or the formulated product is used.
-
Spectral Acquisition: The FTIR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.[3]
-
Data Analysis: The characteristic absorption peaks are identified and assigned to specific functional groups. For example, the C=O stretching vibration of the ester groups in Eudragit S100 appears around 1728 cm⁻¹, and the carboxylic acid group shows a peak around 1446 cm⁻¹.[4]
Determination of pH-Dependent Solubility
Objective: To determine the pH at which a specific Eudragit polymer dissolves.
Methodology:
-
Buffer Preparation: A series of buffer solutions with different pH values (e.g., from pH 1.2 to 7.4) are prepared.[16]
-
Solubility Test: An excess amount of the Eudragit polymer is added to each buffer solution.[16]
-
Equilibration: The suspensions are shaken in a water bath at a constant temperature (e.g., 37 °C) for a sufficient time (e.g., 72 hours) to reach equilibrium.[16]
-
Analysis: The suspensions are centrifuged, and the supernatant is filtered. The concentration of the dissolved polymer in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[16] The pH at which a significant increase in solubility is observed is considered the dissolution pH.
Visualizing Key Relationships and Workflows
pH-Dependent Solubility of Eudragit Polymers
The following diagram illustrates the pH-dependent solubility of different Eudragit grades, which is a fundamental principle for their application in enteric coating and targeted drug delivery.
Caption: pH-dependent solubility profiles of various Eudragit polymers in the gastrointestinal tract.
Experimental Workflow: Nanoprecipitation of Eudragit Nanoparticles
This diagram outlines the general workflow for preparing Eudragit nanoparticles using the nanoprecipitation method, a common technique for encapsulating drugs.[6][17]
Caption: A typical experimental workflow for the preparation and characterization of Eudragit nanoparticles via nanoprecipitation.
Logical Relationship: Eudragit Type and Drug Delivery Application
This diagram illustrates the logical relationship between the type of Eudragit polymer and its primary application in oral drug delivery, guided by its physicochemical properties.
Caption: Logical relationship between Eudragit polymer type, its key property, and its primary application in oral drug delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medicina.lsmuni.lt [medicina.lsmuni.lt]
- 6. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Determination of Eudragit® L100 in an Enteric-Coated Tablet Formulation Using Size-Exclusion Chromatography with Charged-Aerosol Detection [mdpi.com]
- 13. Evaluation of Matrix Tablets Based on Eudragit®E100/Carbopol®971P Combinations for Controlled Release and Improved Compaction Properties of Water Soluble Model Drug Paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
- 15. researchgate.net [researchgate.net]
- 16. Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of Eudragit RL 100 nanoparticles by nanoprecipitation method for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
